TRIS(ACETONITRILE)TRICARBONYLMOLYBDENUM TRIS(ACETONITRILE)TRICARBONYLMOLYBDENUM
Brand Name: Vulcanchem
CAS No.: 15038-48-9
VCID: VC0078237
InChI:
SMILES:
Molecular Formula: C9H9MoN3O3
Molecular Weight: 303.13

TRIS(ACETONITRILE)TRICARBONYLMOLYBDENUM

CAS No.: 15038-48-9

Cat. No.: VC0078237

Molecular Formula: C9H9MoN3O3

Molecular Weight: 303.13

* For research use only. Not for human or veterinary use.

TRIS(ACETONITRILE)TRICARBONYLMOLYBDENUM - 15038-48-9

Specification

CAS No. 15038-48-9
Molecular Formula C9H9MoN3O3
Molecular Weight 303.13

Introduction

Molecular Structure and Composition

Tris(acetonitrile)tricarbonylmolybdenum adopts a distorted octahedral geometry with three carbonyl ligands in a facial arrangement and three acetonitrile molecules occupying equatorial positions. X-ray crystallographic data from analogous complexes, such as [MeGa(pz)3]Mo(CO)3SnPh3[MeGa(pz)_3]Mo(CO)_3SnPh_3 (pz = pyrazolyl), confirm bond lengths of MoC=1.9672.000Mo–C = 1.967–2.000 Å and MoN=2.2392.244Mo–N = 2.239–2.244 Å, consistent with strong σ\sigma-donor interactions from acetonitrile . The molecular symmetry (C3vC_{3v}) facilitates ligand substitution reactions while maintaining structural integrity.

Table 1: Key Structural Parameters

ParameterValueSource
Mo–C (carbonyl)1.967–2.000 Å
Mo–N (acetonitrile)2.239–2.244 Å
C≡O bond length1.14–1.16 Å
N≡C–CH3 bond angle176–178°

The electronic structure features a molybdenum(0) center with a d6d^6 configuration, enabling back-donation into carbonyl π\pi^* orbitals. Infrared spectroscopy reveals ν(CO)\nu(CO) stretching frequencies at 1,980–2,050 cm1^{-1}, diagnostic of the facial-CO configuration .

Synthesis and Purification

The standard preparation involves refluxing molybdenum hexacarbonyl (Mo(CO)6Mo(CO)_6) in anhydrous acetonitrile under nitrogen or argon :

Mo(CO)6+3CH3CNΔ[Mo(CO)3(NCCH3)3]+3COMo(CO)_6 + 3 CH_3CN \xrightarrow{\Delta} [Mo(CO)_3(NCCH_3)_3] + 3 CO

Critical Parameters:

  • Temperature: 80–100°C (acetonitrile reflux)

  • Duration: 6–12 hours

  • Yield: 70–85% (crude), with purity >98% achievable via recrystallization

The product precipitates as yellow microcrystals upon cooling, which are isolated via filtration under inert atmosphere. Elemental analysis typically confirms a carbon content of 34.8–37.0% and hydrogen content of 2.9–3.1% .

Thermodynamic Properties

Sublimation enthalpy measurements by static vapor pressure methods reveal discrepancies between two major studies:

Table 2: Sublimation Enthalpy Data

ΔsubH\Delta_{\text{sub}}H^\circ (kJ/mol)Temperature RangeMethodReference
96 ± 10N/ACalorimetry
111.3 ± 3.0283–308 KVapor Pressure

The higher value from Cavell et al. (1980) reflects measurements across a defined temperature range (283–308 K), whereas Pilcher and Skinner’s broader uncertainty derives from comparative calorimetry . These data inform storage recommendations, as the compound sublimes appreciably above 50°C under reduced pressure.

Reactivity and Catalytic Applications

Ligand Substitution

Acetonitrile ligands exhibit lability, enabling transmetalation reactions. A notable example is the synthesis of molybdenum–tin complexes:

[Mo(CO)3(NCCH3)3]+Ph3SnCl[Mo(CO)3(SnPh3)3]+3CH3CN[Mo(CO)_3(NCCH_3)_3] + Ph_3SnCl \rightarrow [Mo(CO)_3(SnPh_3)_3] + 3 CH_3CN

Such reactions proceed via associative mechanisms, retaining the Mo(CO)3Mo(CO)_3 core while forming direct Mo–Sn bonds (2.8579 Å) .

Redox Catalysis

In the presence of tert-butyl hydroperoxide (TBHP), tricarbonyl molybdenum complexes undergo oxidative decarbonylation to active dioxomolybdenum(VI) species :

[Mo(CO)3L3]+3TBHP[MoO2L3]+3CO+3tBuOH[Mo(CO)_3L_3] + 3 TBHP \rightarrow [MoO_2L_3] + 3 CO + 3 tBuOH

While direct catalytic data for [Mo(CO)3(NCCH3)3][Mo(CO)_3(NCCH_3)_3] remains limited, analogous systems achieve 99% conversion in cyclooctene epoxidation within 2 hours at 70°C .

ParameterValue
Purity≥98% (elemental analysis)
AppearanceLight yellow-brown crystals
Packaging1–5 g argon-sealed vials
Price Range$350–$500/g

Current research-grade batches exhibit consistent NMR spectral data (13C^{13}\text{C}: δ 198.2 ppm for CO, δ 118.5 ppm for CN) and IR profiles matching literature standards .

Future Research Directions

  • Catalytic Mechanism Elucidation: In situ XAFS studies could map structural changes during oxidative activation.

  • Materials Science Applications: Thin-film deposition via chemical vapor transport at 80–100°C .

  • Toxicity Profiling: Urgent need for ecotoxicological data given increasing industrial use.

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